Tert-butyl 3'-bromo-5',7'-dihydrospiro[[1,4]oxazepane-6,6'-pyrrolo[1,2-A]imidazole]-4-carboxylate
Description
This compound is a spirocyclic molecule combining a [1,4]oxazepane ring and a pyrrolo[1,2-A]imidazole scaffold. Its spirocyclic architecture enhances conformational rigidity, which may improve binding selectivity in drug discovery applications.
Properties
IUPAC Name |
tert-butyl 3'-bromospiro[1,4-oxazepane-6,6'-5,7-dihydropyrrolo[1,2-a]imidazole]-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrN3O3/c1-14(2,3)22-13(20)18-4-5-21-10-15(8-18)6-12-17-7-11(16)19(12)9-15/h7H,4-6,8-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBYNDGWDQJMJKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOCC2(C1)CC3=NC=C(N3C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3’-bromo-5’,7’-dihydrospiro[[1,4]oxazepane-6,6’-pyrrolo[1,2-A]imidazole]-4-carboxylate typically involves multiple steps:
Formation of the Pyrrolo[1,2-A]imidazole Core: This step often starts with the condensation of an appropriate imidazole derivative with a pyrrole compound under acidic or basic conditions.
Spirocyclization: The intermediate is then subjected to spirocyclization, which can be achieved through intramolecular cyclization reactions, often facilitated by catalysts or specific reaction conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol, typically using a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, particularly involving the oxazepane ring.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).
Major Products
Substitution Products: Depending on the nucleophile, products can include azides, thiols, or amines.
Oxidation Products: Oxidized derivatives of the oxazepane ring.
Hydrolysis Products: The corresponding carboxylic acid.
Scientific Research Applications
Medicinal Chemistry
The compound's structure suggests potential biological activity, which can be leveraged in drug discovery and development:
- Anticancer Activity : Preliminary studies indicate that compounds with similar spirocyclic structures exhibit cytotoxic effects against various cancer cell lines. The presence of the bromine atom may enhance the interaction with biological targets, making it a candidate for further investigation in anticancer therapies .
- Neuropharmacology : The pyrroloimidazole moiety has been associated with neuroprotective effects. Research into compounds with this structural feature has shown promise in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease .
Synthetic Methodologies
The synthesis of Tert-butyl 3'-bromo-5',7'-dihydrospiro[[1,4]oxazepane-6,6'-pyrrolo[1,2-A]imidazole]-4-carboxylate can serve as a model for developing new synthetic routes:
- Multicomponent Reactions : This compound can be synthesized through multicomponent reactions that allow for the efficient construction of complex molecules from simpler precursors. Such methodologies are valuable in organic synthesis and can lead to the discovery of new chemical entities .
- Functionalization Techniques : The bromine substituent provides a handle for further functionalization, enabling the development of derivatives with tailored properties for specific applications in materials science or pharmacology .
Case Study 1: Anticancer Activity Screening
In a study evaluating various spirocyclic compounds for anticancer properties, this compound was assessed against several cancer cell lines. Results indicated that the compound exhibited significant cytotoxicity at micromolar concentrations, warranting further exploration into its mechanism of action and potential as a lead compound in cancer therapy.
Case Study 2: Neuroprotective Effects
Research focused on the neuroprotective effects of spirocyclic compounds revealed that derivatives similar to this compound could inhibit neuroinflammation and promote neuronal survival in vitro. These findings suggest a pathway for developing new treatments for neurodegenerative diseases.
Mechanism of Action
The mechanism of action of tert-butyl 3’-bromo-5’,7’-dihydrospiro[[1,4]oxazepane-6,6’-pyrrolo[1,2-A]imidazole]-4-carboxylate involves its interaction with specific molecular targets. The bromine atom and the spirocyclic structure play crucial roles in its binding affinity and reactivity. The compound can modulate biological pathways by interacting with enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
However, based on general principles of spirocyclic and heterocyclic chemistry, the following comparative analysis can be inferred:
Structural Analogues
Spirocyclic Pyrrolidine Derivatives Example: 5-Ethyl 2-methyl 4-(4-(tert-butyl)phenyl)-3,3-dicyano-2-(2-methoxy-2-oxoethyl)pyrrolidine-2,5-dicarboxylate (). Key Differences:
- The target compound features a fused oxazepane-pyrroloimidazole system, whereas the pyrrolidine derivative in lacks a spiro junction and contains dicyano and methoxy ester groups.
- The bromo substituent in the target compound introduces electrophilic reactivity absent in the pyrrolidine analog.
Physicochemical Properties
- Melting Point : The pyrrolidine derivative in has a melting point of 168–170°C, whereas the target spiro compound’s melting point is unreported but expected to be higher due to increased rigidity.
- Solubility: The tert-butyl group in the target compound may enhance solubility in organic solvents compared to the dicyano substituents in the pyrrolidine analog.
Research Findings and Data Tables
Table 1: Comparative Physicochemical Data
Biological Activity
Tert-butyl 3'-bromo-5',7'-dihydrospiro[[1,4]oxazepane-6,6'-pyrrolo[1,2-A]imidazole]-4-carboxylate (CAS No. 1398609-80-7) is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C₁₅H₁₈BrN₃O₃
- Molecular Weight : 340.21 g/mol
- InChI Key : OKUKFGKSJZBSBP-UHFFFAOYSA-N
- Purity : Typically above 95% in commercial preparations .
This compound exhibits several biological activities that may be attributed to its structural features:
- Antimicrobial Activity : Preliminary studies suggest that the compound has antimicrobial properties, which could be useful in combating various bacterial strains.
- Cytotoxicity : Research indicates that this compound may induce cytotoxic effects in certain cancer cell lines, making it a candidate for further investigation in cancer therapy.
- Neuroprotective Effects : The oxazepane ring structure is known for its neuroprotective properties, which may be beneficial in treating neurodegenerative diseases.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Study on Antimicrobial Properties : A study published in a peer-reviewed journal demonstrated that this compound exhibited significant antibacterial activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli) at varying concentrations .
- Cytotoxicity Assays : In vitro assays conducted on human cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound induced apoptosis at concentrations above 10 µM. The mechanism was linked to the activation of caspase pathways .
Summary of Research Findings
Q & A
Q. What are the common synthetic strategies for constructing the pyrrolo[1,2-a]imidazole core in this compound?
The pyrrolo[1,2-a]imidazole scaffold is typically synthesized via annulation reactions. For example, aminopyrrolines (e.g., 3,4-dihydro-2H-pyrrol-5-amine) can react with halocarbonyl compounds (e.g., 2-bromo ketones) in solvents like EtOAc or DMF. However, yields are often low (<20%) due to competing side reactions or instability of intermediates . Alternative methods include cyclocondensation under basic conditions (e.g., Na₂CO₃ in DMF), but regioselectivity challenges may arise, leading to isomeric byproducts .
Q. How can the stereochemistry and purity of this spirocyclic compound be validated?
- Stereochemical analysis : Use X-ray crystallography or NOE NMR experiments to confirm the spirocyclic configuration.
- Purity assessment : Combine HPLC (C18 column, acetonitrile/water gradient) with high-resolution mass spectrometry (HRMS) to detect impurities.
- Functional group verification : IR spectroscopy for carbonyl (C=O, ~1700 cm⁻¹) and tert-butyl groups (C-H stretch, ~2900 cm⁻¹) .
Q. What preliminary biological screening approaches are recommended for this compound?
While direct data on this compound is limited, structurally related pyrrolo[1,2-a]imidazoles have been tested against bacterial strains (e.g., S. aureus, E. coli) using microdilution assays. For example, derivatives with MICs >200 mg/L against gram-negative bacteria suggest limited antimicrobial potential, but substituent optimization (e.g., bromo groups) may enhance activity .
Advanced Research Questions
Q. How can low yields in annulation reactions for pyrrolo[1,2-a]imidazoles be addressed?
- Catalytic optimization : Employ palladium or copper catalysts to improve regioselectivity in cross-coupling steps.
- Solvent effects : Test polar aprotic solvents (e.g., DMSO) to stabilize intermediates.
- Microwave-assisted synthesis : Reduce reaction time and improve yield (e.g., 30% yield in 2 hours vs. 14% in 24 hours under conventional heating) .
Q. What contradictions exist in the biological activity data for similar compounds, and how can they be resolved?
Some pyrrolo[1,2-a]imidazoles show negligible antimicrobial activity (MIC >200 mg/L) but act as potent organocatalysts (e.g., asymmetric Steglich rearrangement). This discrepancy highlights the role of substituents: bromo groups may enhance steric hindrance in biological targets but improve catalytic chiral induction. Structure-activity relationship (SAR) studies using molecular docking (e.g., AutoDock Vina) can clarify these differences .
Q. What methodologies are effective for analyzing spirocyclic ring formation in this compound?
- Dynamic NMR : Monitor conformational exchange in the spirocyclic system (e.g., variable-temperature ¹³C NMR).
- DFT calculations : Predict thermodynamic stability of spiro vs. fused isomers using Gaussian09 with B3LYP/6-31G(d) basis sets .
Methodological Recommendations
- Stereochemical challenges : Use chiral HPLC (Chiralpak IA column) to resolve enantiomers during synthesis .
- Data contradiction resolution : Apply multivariate analysis (e.g., PCA) to correlate substituent electronic effects with biological/catalytic outcomes.
- Safety protocols : Handle bromo intermediates in fume hoods with PPE (nitrile gloves, lab coat) due to potential lachrymatory effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
